molecular formula C10H6ClNO B12088612 8-Chloroquinoline-6-carbaldehyde CAS No. 916812-11-8

8-Chloroquinoline-6-carbaldehyde

Cat. No.: B12088612
CAS No.: 916812-11-8
M. Wt: 191.61 g/mol
InChI Key: QWFBSECDIZSCGS-UHFFFAOYSA-N
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Description

8-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group at the 8th position and an aldehyde group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method involves the use of Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production methods often involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Chloroquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-2-carbaldehyde
  • 6-Chloroquinoline-4-carbaldehyde

Comparison: 8-Chloroquinoline-6-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influences its reactivity and biological activity. Compared to other chloroquinoline carbaldehydes, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications.

Properties

CAS No.

916812-11-8

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

8-chloroquinoline-6-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H

InChI Key

QWFBSECDIZSCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)C=O

Origin of Product

United States

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